molecular formula C7H10N2S2 B092427 Ammonium phenyldithiocarbamate CAS No. 1074-52-8

Ammonium phenyldithiocarbamate

Cat. No.: B092427
CAS No.: 1074-52-8
M. Wt: 186.3 g/mol
InChI Key: JSNKIZGODRFYMM-UHFFFAOYSA-N
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Description

Ammonium phenyldithiocarbamate is a key reagent in scientific research due to its potent metal-chelating properties. Its mechanism of action involves the donation of electron density from the nitrogen atom to the two sulfur atoms, creating a versatile ligand that can form stable, often colored, complexes with a wide range of transition and heavy metal ions . This fundamental characteristic makes it invaluable across several disciplines. In environmental chemistry, this compound is effectively employed for the remediation and pre-concentration of toxic heavy metals from various samples. Its strong binding affinity allows for the efficient removal of ions such as lead (Pb), copper (Cu), and cadmium (Cd) from wastewater and soil . Furthermore, it serves as a critical agent in analytical methods for the separation and trace-level determination of metals prior to analysis by techniques like flame atomic absorption spectrophotometry (FAAS) and high-performance liquid chromatography (HPLC) . In materials science, metal dithiocarbamate complexes are widely used as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles . The complex provides both the metal and sulfur in a single molecule, offering excellent control over the composition and properties of the resulting nanomaterials under solvothermal conditions. Biomedical research also explores the potential of this compound and its metal complexes. Studies on related N-phenyl dithiocarbamate structures have demonstrated significant biological activity, showing promise as antimicrobial and antifungal agents against a spectrum of Gram-positive and Gram-negative bacteria, as well as human pathogenic fungi . The ligand itself has displayed notable efficacy, with its metal complexes often exhibiting enhanced potency, positioning them as candidates for the development of novel therapeutic agents .

Properties

CAS No.

1074-52-8

Molecular Formula

C7H10N2S2

Molecular Weight

186.3 g/mol

IUPAC Name

azanium;N-phenylcarbamodithioate

InChI

InChI=1S/C7H7NS2.H3N/c9-7(10)8-6-4-2-1-3-5-6;/h1-5H,(H2,8,9,10);1H3

InChI Key

JSNKIZGODRFYMM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)[S-].[NH4+]

Isomeric SMILES

C1=CC=C(C=C1)N=C(S)[S-].[NH4+]

Canonical SMILES

C1=CC=C(C=C1)NC(=S)[S-].[NH4+]

Other CAS No.

1074-52-8

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Ammonium phenyldithiocarbamate is an organosulfur compound characterized by its ability to form stable complexes with transition metals. The compound's structure allows it to act as a bidentate ligand, coordinating through its sulfur and nitrogen atoms. This chelating ability underpins many of its applications.

Biological Applications

APDC and its metal complexes have been extensively studied for their biological activities:

  • Antimicrobial Activity : Research indicates that metal complexes of APDC exhibit significant antibacterial and antifungal properties. For instance, studies have shown that these complexes can inhibit the growth of pathogens such as Candida albicans and Aspergillus niger .
  • Antitumor Effects : Dithiocarbamate derivatives, including APDC, have been evaluated for their potential as anticancer agents. Their mechanism often involves the induction of apoptosis in cancer cells .
  • Antioxidant Properties : APDC has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Table 1: Biological Activities of APDC Complexes

ApplicationDescriptionReferences
AntibacterialEffective against various bacterial strains
AntifungalInhibitory effects on pathogenic fungi
AntitumorInduces apoptosis in cancer cells
AntioxidantProtects cells from oxidative damage

Industrial Applications

APDC is widely used in industrial applications due to its chemical properties:

  • Vulcanization Accelerator : In rubber manufacturing, APDC serves as an accelerator in the vulcanization process, enhancing the strength and elasticity of rubber products .
  • Froth Flotation Collector : In mineral processing, APDC is utilized as a collector in froth flotation processes to separate valuable minerals from ores .
  • Analytical Chemistry : APDC is employed in solvent extraction techniques for the determination of heavy metals in environmental samples due to its strong chelating properties .

Table 2: Industrial Applications of APDC

ApplicationDescriptionReferences
Vulcanization AcceleratorEnhances rubber properties
Froth Flotation CollectorSeparates minerals in ore processing
Heavy Metal AnalysisUsed in solvent extraction for metal determination

Agricultural Applications

In agriculture, APDC is used primarily as a pesticide component:

  • Pesticide Formulation : The compound has been incorporated into formulations aimed at controlling pests and diseases in crops. Its efficacy has been attributed to both direct toxicity to pests and its ability to enhance the uptake of other active ingredients .

Table 3: Agricultural Applications of APDC

ApplicationDescriptionReferences
PesticideEffective against various agricultural pests

Case Studies

Several studies highlight the diverse applications of APDC:

  • Study on Antimicrobial Activity : A study demonstrated that metal complexes of APDC showed enhanced antimicrobial activity compared to uncomplexed ligands. The research involved testing various metal ions and assessing their effectiveness against pathogenic microorganisms .
  • Environmental Remediation : Research indicated that dithiocarbamates, including APDC, could effectively extract heavy metals from contaminated water sources, showcasing their potential in environmental cleanup efforts .

Q & A

Q. Methodological Answer :

  • Use stopped-flow techniques for rapid mixing in fast reactions.
  • Validate kinetic models (e.g., pseudo-first-order assumptions) via global fitting analysis of time-resolved data.
  • Document environmental variables (e.g., humidity, light exposure) that may influence reactivity, as emphasized in (A.14–A.16) .

Methodological Frameworks and Theoretical Alignment

How should researchers align experimental design with theoretical models in mechanistic studies?

Methodological Answer :
Link hypotheses to conceptual frameworks (e.g., HSAB theory for metal-ligand interactions) during experimental planning. Use multivariate regression to test theoretical predictions against empirical data. For example, correlate ligand basicity (pKa) with complex stability constants .

What role do factorial designs play in optimizing reaction conditions for dithiocarbamate derivatives?

Methodological Answer :
Full factorial designs (e.g., 2³ designs testing temperature, concentration, and pH) identify synergistic effects between variables. Analyze results via ANOVA to prioritize significant factors. This approach minimizes trial count while maximizing data utility, as outlined in .

How can AI tools be ethically integrated into dithiocarbamate research without compromising data integrity?

Methodological Answer :
Use AI for predictive modeling (e.g., ligand-receptor docking) but validate outputs with experimental data. Adhere to ethical guidelines in :

  • Ensure transparency in algorithmic decision-making.
  • Avoid overreliance on AI for hypothesis generation without peer validation.
  • Address biases in training datasets (e.g., underrepresentation of sulfur-containing compounds) .

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